![molecular formula C18H12FN5O B2393840 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 937604-56-3](/img/structure/B2393840.png)
5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
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Description
5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H12FN5O and its molecular weight is 333.326. The purity is usually 95%.
BenchChem offers high-quality 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyridine and Fused Pyridine Derivatives
Research has demonstrated the synthesis of various pyridine and fused pyridine derivatives, showcasing the versatility of pyrimidinecarbonitrile frameworks in creating compounds with potential biological activities. For instance, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile produces isoquinoline derivatives, indicating the potential for generating diverse molecular structures with varying biological functions (Al-Issa, 2012).
Development of Pyrimidine Derivatives for Therapeutic Applications
The generation of novel 6-substituted pyrimidines and pyrimido[5,4-d]pyrimidines from specific precursors showcases the adaptability of the pyrimidinecarbonitrile scaffold in medicinal chemistry. Such compounds, accessible from (2-acetamido-1,2-dicyanovinyl)Ammonium Chloride, have been explored for their therapeutic potential, further highlighting the relevance of pyrimidine derivatives in drug discovery (Al‐Azmi, 2005).
Synthesis and Characterization of Pyrimidine-Based Compounds
The synthesis and methylation of 2-amino-5-phenylpyrimidines provide a foundational approach to modifying pyrimidine rings for specific functionalities. These methodologies are crucial for designing compounds with targeted properties, such as increased stability or enhanced biological activity (Brown & England, 1971).
Antimicrobial and Antifungal Studies of Pyrimidine Derivatives
Investigations into the antimicrobial and antibacterial properties of pyrimidine derivatives, such as 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, underscore the significance of these compounds in developing new therapeutic agents with biocidal properties (Youssef & Omar, 2007).
properties
IUPAC Name |
6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-13-8-6-12(7-9-13)11-22-16-15(10-20)23-18(25)24(17(16)21)14-4-2-1-3-5-14/h1-9,11H,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAMPJPDLZZQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111992 |
Source
|
Record name | 5-[[(4-Fluorophenyl)methylene]amino]-1,2,3,6-tetrahydro-6-imino-2-oxo-1-phenyl-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile | |
CAS RN |
937604-56-3 |
Source
|
Record name | 5-[[(4-Fluorophenyl)methylene]amino]-1,2,3,6-tetrahydro-6-imino-2-oxo-1-phenyl-4-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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